![molecular formula C22H22N2O2 B4712106 N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B4712106.png)
N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide
Descripción general
Descripción
N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit Pol I transcription, which is upregulated in many cancers, leading to the inhibition of cancer cell growth. This compound has been tested in preclinical models of various cancers, including breast, ovarian, and pancreatic cancers, and has shown promising results.
Mecanismo De Acción
N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide specifically targets the Pol I transcription machinery, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting Pol I transcription, this compound leads to a decrease in rRNA synthesis, which in turn leads to a decrease in protein synthesis and cell growth. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to other chemotherapy agents, leading to improved therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide is its specificity for Pol I transcription, which makes it a promising therapeutic agent for cancers that rely on Pol I transcription for growth. However, this compound has also been shown to induce DNA damage, which may limit its therapeutic potential. Additionally, this compound has a relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-cyclohexyl-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide. One area of research is the development of combination therapies that include this compound and other chemotherapy agents. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, the development of this compound analogs with improved pharmacokinetic properties may lead to improved therapeutic efficacy. Finally, the study of this compound in combination with immunotherapy may provide a new avenue for cancer treatment.
In conclusion, this compound is a promising therapeutic agent for cancer treatment, with a specific mechanism of action that targets Pol I transcription. Despite its limitations, this compound has shown promising results in preclinical studies and has the potential to improve cancer treatment outcomes. Further research is needed to fully understand the potential of this compound and to develop effective combination therapies for cancer treatment.
Propiedades
IUPAC Name |
N-cyclohexyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(22(26)23-17-11-5-2-6-12-17)20-19(16-9-3-1-4-10-16)15-18-13-7-8-14-24(18)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSZCJFRYCQMER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.